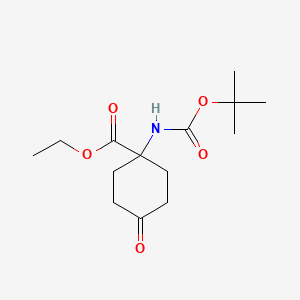

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate

Description

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate (CAS: 1253791-63-7) is a cyclohexane-based ester derivative featuring a tert-butoxycarbonyl (Boc) amino group at the 1-position and a ketone moiety at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its Boc-protected amino group enhances stability during multi-step reactions, while the oxo group enables further functionalization, such as reductions or condensations .

The synthesis of this compound often involves multi-step protocols. For instance, highlights its role as a precursor in synthesizing MCE-1, a bioactive molecule derived from ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4) through a 12-step pathway . Additionally, European Patent Application EP 4 374 877 A2 describes analogous methods using Boc-protected carboxylic acids, underscoring its versatility in medicinal chemistry .

Properties

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASNSLPKHBHJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate typically involves multiple steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

Introduction of the Ketone Group: The ketone group can be introduced via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.

Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield secondary alcohols.

Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Trifluoroacetic acid (TFA) for deprotection.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic pathways.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. The tert-butoxycarbonyl-protected amino group is particularly useful for peptide synthesis, where it serves as a protecting group that can be selectively removed.

Industry

In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate depends on its application. In peptide synthesis, the tert-butoxycarbonyl group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

- Boc Protection vs. Nitro Groups : The Boc group in 1253791-63-7 provides steric protection for amines, whereas the nitro group in 1408058-10-5 introduces electron-withdrawing effects, favoring nucleophilic aromatic substitution reactions .

- Oxo vs. Hydroxy Substituents : Replacing the 4-oxo group with a hydroxyl (e.g., 917887-38-8) reduces electrophilicity but introduces hydrogen-bonding capability, impacting solubility and downstream reactivity .

- Ring Size and Strain : Cyclobutane derivatives (e.g., 191110-53-9) exhibit higher ring strain compared to cyclohexane analogs, influencing their thermodynamic stability and reaction pathways .

Biological Activity

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, also known by its CAS number 1253791-63-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- CAS Number : 1253791-63-7

The compound features a cyclohexane ring with a carbonyl group and an ethyl ester, which contribute to its reactivity and potential biological interactions.

This compound exhibits biological activity primarily through its ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for protease inhibition or modulation of enzyme activity, which is common among compounds with similar structures.

Therapeutic Applications

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Research suggests that similar compounds may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various Boc-protected amino acid derivatives. This compound was included in a screening assay against several cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. Administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in the inflammatory response .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate?

The compound is typically synthesized via multi-step reactions starting from ethyl 4-oxocyclohexanecarboxylate. A common approach involves:

- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) reagents under anhydrous conditions (e.g., Boc₂O in DCM with DMAP catalysis).

- Step 2 : Functionalization at the 4-oxo position through nucleophilic additions or condensations, optimized for regioselectivity using steric/electronic directing groups .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How is this compound characterized in academic research?

Standard characterization includes:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl signals at ~170-190 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (e.g., calculated [M+H⁺] for C₁₄H₂₃NO₅: 292.15) .

- Infrared Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for:

- Heterocyclic Systems : Cycloaddition reactions (e.g., with propargylamine) to synthesize tetrahydroquinoline derivatives under Cu nanoparticle catalysis .

- Enzyme Inducers : Intermediate in synthesizing cytoprotective enzyme activators like MCE-1, requiring precise stereochemical control .

Advanced Research Questions

Q. How do reaction parameters influence catalytic efficiency in cycloaddition reactions involving this compound?

Studies show that catalyst surface area and Cu/C ratio are critical. For example:

Q. What analytical challenges arise in resolving stereoisomers of derivatives?

- Chiral Chromatography : Requires polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- X-ray Crystallography : SHELX software (SHELXL refinement) resolves absolute configuration but demands high-quality single crystals . Contradictions in stereochemical assignments often stem from overlapping signals in NMR or insufficient crystallographic data .

Q. How can conflicting data on reaction yields be reconciled in synthetic protocols?

Discrepancies arise from:

- Moisture Sensitivity : Boc-protected intermediates degrade if reactions are not anhydrous.

- Temperature Gradients : Microwave-assisted synthesis (e.g., 100°C, 30 min) vs. conventional heating (reflux, 12 hr) yield differences . Mitigation involves strict inert atmosphere control and real-time reaction monitoring via TLC/GC-MS .

Q. What strategies improve stability during storage?

- Lyophilization : For long-term storage, lyophilize under vacuum to prevent hydrolysis of the ester group.

- Additives : Include stabilizers like BHT (0.1% w/w) to suppress radical degradation . Solubility in aprotic solvents (e.g., DMSO: 25 mg/mL) ensures homogeneous distribution in reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.